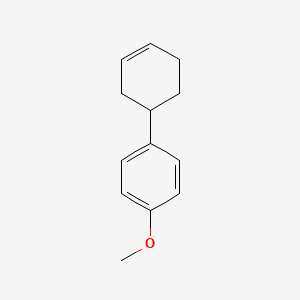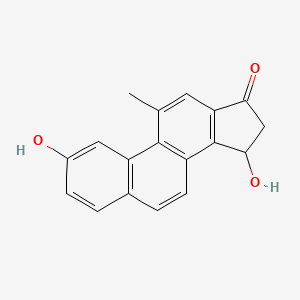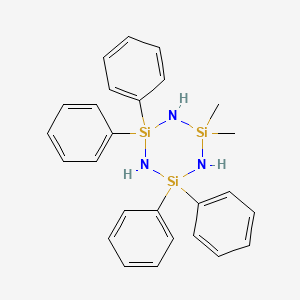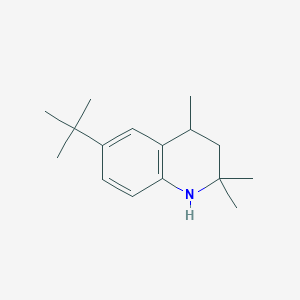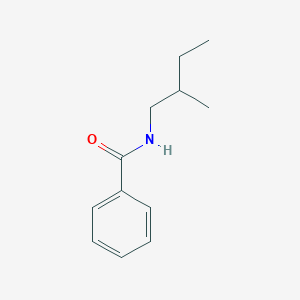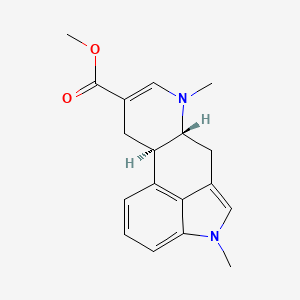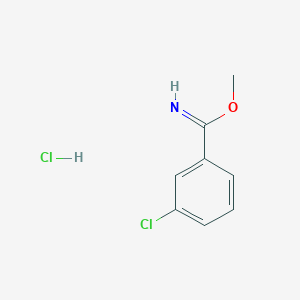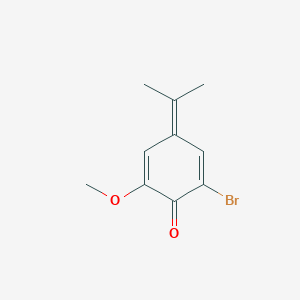
2,5-Cyclohexadien-1-one, 2-bromo-6-methoxy-4-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 2-bromo-6-methoxy-4-(1-methylethylidene)- is an organic compound with the molecular formula C10H11BrO2 It is characterized by a bromine atom, a methoxy group, and a methylethylidene group attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-bromo-6-methoxy-4-(1-methylethylidene)- typically involves the bromination of 2,5-cyclohexadien-1-one derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadien-1-one, 2-bromo-6-methoxy-4-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclohexadienone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexadienone derivatives.
Substitution: Various substituted cyclohexadienone compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 2-bromo-6-methoxy-4-(1-methylethylidene)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-bromo-6-methoxy-4-(1-methylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-: Another brominated cyclohexadienone with multiple bromine atoms.
2,5-Cyclohexadien-1-one, 4-methoxy-2,6-dimethyl-: A methoxy-substituted cyclohexadienone with different alkyl groups.
Uniqueness
2,5-Cyclohexadien-1-one, 2-bromo-6-methoxy-4-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55182-57-5 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
2-bromo-6-methoxy-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)7-4-8(11)10(12)9(5-7)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
LQDNCTSGUPMZII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=C(C(=O)C(=C1)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


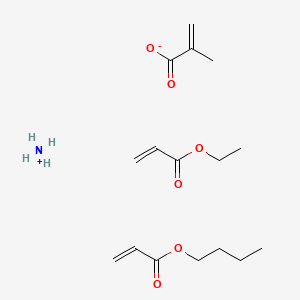
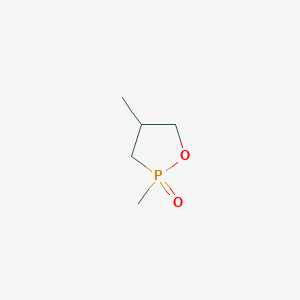

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
